5-Hydroxy-N1,N1-dimethylisophthalamide
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Overview
Description
5-Hydroxy-N1,N1-dimethylisophthalamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.216 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N1,N1-dimethylisophthalamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxyisophthalic acid with dimethylamine in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N1,N1-dimethylisophthalamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Hydroxy-N1,N1-dimethylisophthalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxy-N1,N1-dimethylisophthalamide involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can interact with various receptors and enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyisophthalic acid: Similar in structure but lacks the dimethylamino group.
N1,N1-Dimethylisophthalamide: Similar but lacks the hydroxyl group.
5-Hydroxy-N1,N1-diethylisophthalamide: Similar but has ethyl groups instead of methyl groups.
Uniqueness
5-Hydroxy-N1,N1-dimethylisophthalamide is unique due to the presence of both the hydroxyl and dimethylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-hydroxy-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)7-3-6(9(11)14)4-8(13)5-7/h3-5,13H,1-2H3,(H2,11,14) |
InChI Key |
GPAGXUOZOWRFHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)C(=O)N)O |
Origin of Product |
United States |
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